molecular formula C4H7N3O B1627541 (2-amino-1H-imidazol-5-yl)methanol CAS No. 59608-92-3

(2-amino-1H-imidazol-5-yl)methanol

Cat. No. B1627541
CAS RN: 59608-92-3
M. Wt: 113.12 g/mol
InChI Key: BSPMWFRGZQDRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-amino-1H-imidazol-5-yl)methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in functional molecules used in a variety of everyday applications .


Synthesis Analysis

Imidazole compounds are synthesized through various methods. One such method involves the cyclization of amido-nitriles, a process that can include a variety of functional groups . The reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular formula of “(2-amino-1H-imidazol-5-yl)methanol” is CHNO, with an average mass of 141.171 Da and a monoisotopic mass of 141.090210 Da .


Chemical Reactions Analysis

The synthesis of imidazole compounds often involves the formation of bonds during the creation of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Future Directions

Imidazole compounds continue to be of strategic importance due to their wide range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles remains a future challenge . The versatility and utility of imidazole compounds make them both highly topical and necessary for future research .

properties

IUPAC Name

(2-amino-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPMWFRGZQDRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599699
Record name (2-Amino-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-amino-1H-imidazol-5-yl)methanol

CAS RN

59608-92-3
Record name (2-Amino-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-amino-1H-imidazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-amino-1H-imidazol-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2-amino-1H-imidazol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-amino-1H-imidazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-amino-1H-imidazol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-amino-1H-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.